molecular formula C22H22O7 B12435904 (3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

Cat. No.: B12435904
M. Wt: 398.4 g/mol
InChI Key: YUMFRZDLFSZQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one” is a complex organic molecule that features a benzodioxole ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole ring and the introduction of the trimethoxyphenyl group. Typical synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Trimethoxyphenyl Group: This step may involve the use of trimethoxybenzyl halides in a nucleophilic substitution reaction.

    Final Cyclization: The final step may involve the cyclization of the intermediate compounds to form the oxolan-2-one ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole ring may be susceptible to oxidation under certain conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the oxolan-2-one ring.

    Substitution: The trimethoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The benzodioxole and trimethoxyphenyl groups may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
  • (3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-thione

Uniqueness

The unique combination of the benzodioxole ring and the trimethoxyphenyl group in the compound may confer specific properties, such as enhanced stability or reactivity, compared to similar compounds. This uniqueness could make it particularly valuable in certain applications, such as drug development or materials science.

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)6-15-11-27-22(23)16(15)7-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3

InChI Key

YUMFRZDLFSZQIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.